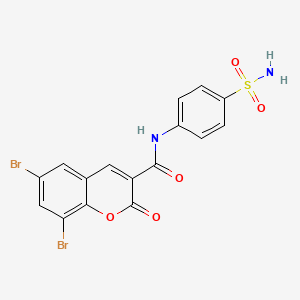
6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H10Br2N2O5S and its molecular weight is 502.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6,8-Dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure characterized by the presence of bromine atoms, a sulfonamide moiety, and a chromene backbone, which collectively contribute to its pharmacological properties.
- Molecular Formula : C16H10Br2N2O5S
- Molecular Weight : 502.13 g/mol
- CAS Number : 324065-75-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound against several pathogens.
Case Studies
- Antibacterial Efficacy :
- A study evaluating the compound's effectiveness against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating significant antibacterial activity when compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
- Antifungal Activity :
- The compound was tested against various fungal strains, showing promising results in inhibiting growth, particularly in species resistant to conventional treatments .
Anticancer Activity
The chromene derivatives have been investigated for their potential as anticancer agents.
Research Findings
- Cell Growth Inhibition :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The presence of bromine atoms and the sulfonamide group are critical for enhancing the biological activity of this compound. The bromine substituents may increase lipophilicity, facilitating better membrane penetration and interaction with biological targets.
Data Table: Biological Activities Summary
Propiedades
IUPAC Name |
6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O5S/c17-9-5-8-6-12(16(22)25-14(8)13(18)7-9)15(21)20-10-1-3-11(4-2-10)26(19,23)24/h1-7H,(H,20,21)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBGYIADUFZKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














